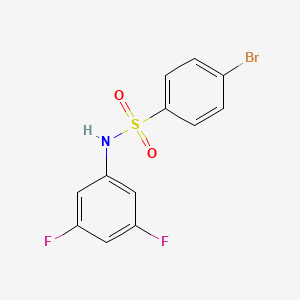

4-bromo-N-(3,5-difluorophenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-bromo-N-(3,5-difluorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H8BrF2NO2S and a molecular weight of 348.1632 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3,5-difluorophenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3,5-difluoroaniline under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the para position of the benzene ring undergoes nucleophilic substitution under specific conditions. This reactivity is enhanced by the electron-withdrawing sulfonamide group (-SO₂NH-), which activates the aromatic ring for electrophilic or nucleophilic attacks.

Key Findings :

-

Bromine substitution occurs efficiently via Sandmeyer reactions using CuBr/HBr under reflux, yielding diazonium intermediates for downstream applications .

-

Suzuki-Miyaura cross-coupling with arylboronic acids replaces bromine with aryl groups, forming monosubstituted derivatives .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Table 1: Cross-Coupling Reaction Performance

| Boronic Acid | Catalyst System | Temperature | Product Yield | Application |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 90°C | 40% | Anticancer agents |

| Thiophenylboronic acid | Pd(OAc)₂, SPhos | 80°C | 38% | Enzyme inhibitors |

Mechanistic Insights :

-

The reaction proceeds via oxidative addition of Pd(0) to the C-Br bond, followed by transmetalation with boronic acids and reductive elimination .

-

Electron-deficient arylboronic acids show higher reactivity due to improved transmetalation kinetics .

Functional Group Transformations

The sulfonamide group undergoes oxidation and reduction reactions:

Oxidation Reactions

-

Sulfonic Acid Formation : Treatment with KMnO₄/H₂SO₄ oxidizes the sulfonamide to a sulfonic acid derivative.

-

Sulfonyl Chloride Synthesis : Reaction with PCl₅ converts the sulfonamide to a sulfonyl chloride, a key intermediate for further derivatization.

Reduction Reactions

-

Amine Formation : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonamide to a secondary amine.

Comparative Reactivity with Analogues

The 3,5-difluorophenyl group influences reactivity through steric and electronic effects:

| Compound | Bromine Reactivity | Sulfonamide Stability |

|---|---|---|

| 4-Bromo-N-(3,4-difluorophenyl) derivative | Moderate | High |

| 4-Bromo-N-(3-bromophenyl) derivative | High | Moderate |

Trends :

Aplicaciones Científicas De Investigación

Cancer Treatment

One of the prominent applications of 4-Bromo-N-(3,5-difluorophenyl)benzenesulfonamide is in the development of cancer therapeutics. Research has shown that compounds with similar structures can act as inhibitors of bromodomain-containing protein 4 (BRD4), which plays a crucial role in the regulation of gene transcription associated with cancer cell proliferation. For instance, modifications of sulfonamide derivatives have demonstrated potent BRD4 binding activities and significant anti-proliferative effects against various cancer cell lines, including acute myeloid leukemia cells .

Table 1: Summary of BRD4 Inhibitors Derived from Sulfonamides

| Compound Name | Target Protein | IC50 (μM) | Cancer Type |

|---|---|---|---|

| 11h | BRD4 | 0.78 | Acute Myeloid Leukemia |

| 11r | BRD4 | 0.87 | Acute Myeloid Leukemia |

Enzyme Inhibition

The sulfonamide group is known for its ability to inhibit various enzymes. Research indicates that N-substituted benzenesulfonamides exhibit significant inhibitory activity against enzymes such as acetylcholinesterase and α-glucosidase. This characteristic makes them potential candidates for the treatment of conditions like Alzheimer’s disease and diabetes . The mechanism involves mimicking natural substrates, thereby disrupting normal enzymatic functions.

Table 2: Enzyme Inhibition Activities

| Enzyme | Compound Name | Inhibition Type |

|---|---|---|

| Acetylcholinesterase | This compound | Competitive Inhibition |

| α-Glucosidase | Various Sulfonamides | Non-competitive |

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its bromine atom allows for further substitution reactions, enabling chemists to create a variety of derivatives with tailored properties for specific applications. This versatility is crucial in drug design and development.

Case Studies

Several case studies have highlighted the effectiveness of compounds similar to this compound in clinical settings:

- Photodynamic Therapy: Compounds containing sulfonamide groups have been explored for their potential use in photodynamic therapy (PDT). These compounds can generate reactive oxygen species upon light activation, leading to selective destruction of cancer cells.

- Biological Activity Profiling: A study focusing on the biological activity profiles of sulfonamide derivatives revealed their potential as anti-inflammatory agents and their role in modulating immune responses .

Mecanismo De Acción

The mechanism of action of 4-bromo-N-(3,5-difluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of cyclin-dependent kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of cell cycle progression and potentially induce cell death in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

4-bromo-3,5-difluoroanisole: Similar in structure but with a methoxy group instead of the sulfonamide group.

4-bromo-N-(3,5-difluorophenyl)aniline: Similar but lacks the sulfonamide group.

Uniqueness

4-bromo-N-(3,5-difluorophenyl)benzenesulfonamide is unique due to its combination of bromine, fluorine, and sulfonamide groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .

Actividad Biológica

4-bromo-N-(3,5-difluorophenyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.

Chemical Structure and Properties

The compound has a unique structure characterized by a bromine atom and two fluorine substituents on the phenyl ring. This configuration may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in disease pathways, potentially leading to therapeutic effects. For example, similar sulfonamide compounds have been shown to inhibit perforin-mediated lysis, which is crucial in immune responses and autoimmune diseases .

Biological Activity Evaluation

Recent studies have focused on evaluating the biological activity of benzenesulfonamides, including this compound. The following sections summarize key findings from various research efforts.

Antimicrobial Activity

The compound has been tested against various microbial strains. In a comparative study, it demonstrated significant antimicrobial properties:

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 6.72 mg/mL |

| This compound | S. aureus | 6.63 mg/mL |

These results indicate that the compound exhibits comparable efficacy to other benzenesulfonamides .

Anticancer Activity

In vitro studies have also assessed the anticancer potential of sulfonamide derivatives. Research indicates that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

- Study on Inflammatory Response : A study evaluated the effects of benzenesulfonamide derivatives on carrageenan-induced rat paw edema. Compounds showed significant inhibition of edema formation, suggesting anti-inflammatory properties that may be relevant for therapeutic applications in inflammatory diseases .

- Calcium Channel Interaction : Theoretical docking studies indicated that certain derivatives could interact with calcium channels, influencing cardiovascular responses such as perfusion pressure and coronary resistance . This suggests potential applications in cardiovascular therapeutics.

Pharmacokinetics

Pharmacokinetic parameters are crucial for understanding the efficacy and safety profile of this compound. Theoretical models indicate variability in permeability across different cell lines, which may affect its bioavailability and therapeutic outcomes .

Propiedades

IUPAC Name |

4-bromo-N-(3,5-difluorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrF2NO2S/c13-8-1-3-12(4-2-8)19(17,18)16-11-6-9(14)5-10(15)7-11/h1-7,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHNBQKGSRHFLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=CC(=C2)F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrF2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.